Molecular Weight Differentiation vs. 4-Bromophenyl Analog: Impact on Membrane Permeability and Molar Dosing
The 3,4-dimethylphenyl-substituted target compound exhibits a molecular weight of 316.35 g/mol, which is 50.84 g/mol lower (13.8% decrease) than the 4-bromophenyl analog (367.19 g/mol) [1][2]. This difference arises from the replacement of bromine (atomic mass ~80 Da) with two methyl groups (combined ~30 Da plus ring substitution). While TPSA and XLogP3 are identical between the two compounds, the lower molecular weight of the target compound may reduce nonspecific protein binding and enhance passive membrane permeability according to Lipinski's rule-of-five guidelines [3]. Additionally, for molarity-based dosing in cell-based assays, the lower MW means less mass is required to achieve equivalent molar concentrations, reducing potential solvent toxicity artifacts.
| Evidence Dimension | Molecular weight (MW) as determinant of permeability and dosing |
|---|---|
| Target Compound Data | MW = 316.35 g/mol [1] |
| Comparator Or Baseline | 3-[(4-bromophenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid: MW = 367.19 g/mol [2] |
| Quantified Difference | ΔMW = -50.84 g/mol (-13.8%) |
| Conditions | Computed physicochemical properties from Kuujia.com database entries; no experimental permeability data available. |
Why This Matters
For researchers designing cell-based assays where compound diffusion across membranes is critical, the lower molecular weight of the 3,4-dimethylphenyl analog may offer a measurable permeability advantage over heavier halogenated variants, though direct experimental confirmation is required.
- [1] Kuujia.com. 3-[(3,4-Dimethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid – Computed Properties. CAS 1032055-79-0. Accessed 2026-04-29. View Source
- [2] Kuujia.com. 3-[(4-Bromophenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid – Computed Properties. CAS 1098637-35-4. Accessed 2026-04-29. View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
